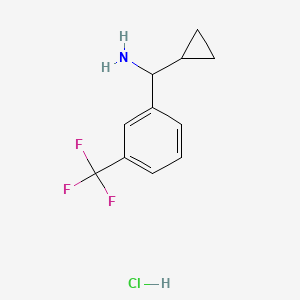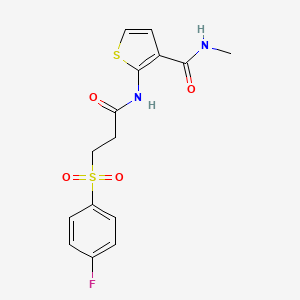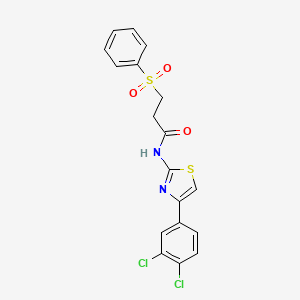
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DTT-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 belongs to the class of compounds known as sulfonamides and has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds related to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been evaluated for their antimicrobial and antifungal activities. For instance, a study highlighted the antimicrobial efficacy of these compounds, demonstrating their potential as candidates for treating bacterial and fungal infections (A. Viji et al., 2020). Another research focused on the synthesis and antiviral activity of related thiadiazole sulfonamides, uncovering their utility against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Antitumor Evaluation
The synthesis and in vitro evaluation of similar compounds for antitumor activity have been conducted, revealing promising broad-spectrum antitumor activity against various cancer cell lines (Sherif A F Rostom, 2006). These findings suggest the potential therapeutic applications of these compounds in cancer treatment.
Inhibition of Matrix Metalloproteinases (MMPs)
Research has also explored the novel heterocyclic inhibitors of matrix metalloproteinases, which play a significant role in tissue remodeling and degenerative diseases. The studied compounds showed potent inhibitory effects on MMPs, indicating their potential for treating conditions associated with MMP overactivity (J. Schröder et al., 2001).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical studies on similar compounds have provided insights into their potential mechanisms of action and interaction with biological targets. These studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of more effective therapeutic agents (B. J. Al-Hourani et al., 2015).
Alzheimer's Disease Research
Some derivatives have been synthesized to evaluate as new drug candidates for Alzheimer’s disease, highlighting the versatility of these compounds in targeting neurological disorders. The enzyme inhibition activity against acetylcholinesterase (AChE) suggests their potential in managing symptoms of Alzheimer’s disease (A. Rehman et al., 2018).
Anticonvulsant Agents
The synthesis and evaluation of azoles incorporating a sulfonamide moiety for anticonvulsant activity have been investigated, with several compounds showing protection against induced convulsions. This research underscores the therapeutic potential of these compounds in epilepsy treatment (A. A. Farag et al., 2012).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-14-7-6-12(10-15(14)20)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEBRPXTQNAYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)
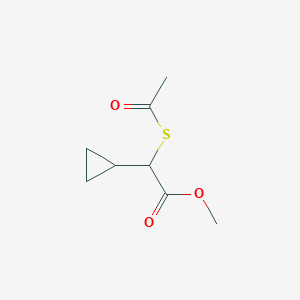
![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)
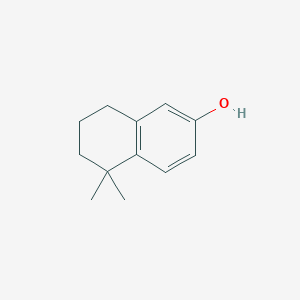
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)
![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)

